5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione
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Overview
Description
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with a unique structure that includes a fused furan ring and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione typically involves the annulation of naphthols with various reagents. Common synthetic methods include:
Cycloaddition Reactions: These reactions involve the combination of smaller molecules to form the complex structure of the compound.
Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.
Diels-Alder Reactions: These cycloaddition reactions are particularly useful for constructing the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit comparable chemical properties.
Methanonaphthalenes: These compounds have a similar methano bridge but differ in their ring systems.
Uniqueness
5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is unique due to its specific combination of a furan ring and a methano bridge, which imparts distinct chemical and biological properties .
Properties
CAS No. |
137495-56-8 |
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Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2,4(8),9,12-tetraene-5,7-dione |
InChI |
InChI=1S/C13H8O3/c14-12-10-4-8-6-1-2-7(3-6)9(8)5-11(10)13(15)16-12/h1-2,4-7H,3H2 |
InChI Key |
GPBJKGBBBLFPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=CC4=C(C=C23)C(=O)OC4=O |
Origin of Product |
United States |
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